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Compound of Interest

Compound Name: 4-Isopropylphenol

Cat. No.: B134273 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 4-Isopropylphenol, complete with experimental protocols and data

interpretation.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Isopropylphenol (CAS No. 99-89-8).[1][2][3][4] It is intended for researchers, scientists, and

professionals in drug development who require detailed structural and analytical information

about this compound. The guide presents quantitative data in structured tables, outlines

detailed experimental methodologies, and includes a visual workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following sections provide a detailed breakdown of the NMR, IR, and MS data for 4-
Isopropylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.

The ¹H NMR spectrum of 4-Isopropylphenol provides information on the different types of

protons and their neighboring environments. The spectrum is typically run in a deuterated

solvent such as deuterochloroform (CDCl₃).[1][5]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 Doublet 2H Ar-H (ortho to -OH)

~6.75 Doublet 2H Ar-H (meta to -OH)

~4.80 Singlet 1H Ar-OH

~2.85 Septet 1H -CH(CH₃)₂

~1.20 Doublet 6H -CH(CH₃)₂

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~153.5 C-OH

~141.0 C-CH(CH₃)₂

~127.5 Ar-CH (ortho to -OH)

~115.0 Ar-CH (meta to -OH)

~33.5 -CH(CH₃)₂

~24.0 -CH(CH₃)₂

Note: These are typical chemical shift values and can be influenced by experimental

conditions.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum is often obtained on a solid sample as a KBr

disc or in a nujol mull.[1][7]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Strong, Broad O-H stretch (phenolic)

~3000-3100 Medium Aromatic C-H stretch

~2850-2960 Medium Aliphatic C-H stretch

~1600, ~1500 Strong Aromatic C=C ring stretch

~1200-1300 Strong C-O stretch (phenol)

~830 Strong
p-disubstituted C-H bend (out-

of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic

molecules.[8][9]

m/z Relative Intensity (%) Assignment

136 ~30 [M]⁺ (Molecular Ion)

121 100 [M-CH₃]⁺ (Base Peak)

91 ~10 [C₇H₇]⁺

77 ~12 [C₆H₅]⁺

The molecular weight of 4-Isopropylphenol is 136.19 g/mol .[2][10] The fragmentation pattern

is characteristic of a phenol with an alkyl substituent.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation: A small amount of 4-Isopropylphenol (5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used for analysis.[1][5]

¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field

homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key

parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C

NMR spectrum, which results in a spectrum of singlets for each unique carbon. A larger

number of scans is usually required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 4-Isopropylphenol (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is first collected.

The KBr pellet containing the sample is then placed in the sample holder, and the sample

spectrum is recorded. The instrument measures the interference pattern of the infrared

beam, which is then Fourier transformed to produce the IR spectrum.

Data Processing: The final spectrum is typically displayed as percent transmittance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the 4-Isopropylphenol sample is introduced into the

mass spectrometer, typically via a direct insertion probe for solids or after separation by gas

chromatography (GC-MS).[10] The sample is vaporized in the ion source.[9]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

positively charged molecular ion ([M]⁺).[8][11]

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to

produce smaller, stable ions.[9]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector), which separates the ions based on their mass-to-charge

ratio (m/z).[12]

Detection: The separated ions are detected by an electron multiplier, and the signal is

amplified. The instrument records the abundance of each ion at a specific m/z value.

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z.[8] The most intense peak is called the base peak and is assigned a relative abundance

of 100%.[8]

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Isopropylphenol.
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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